2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol is a complex organic compound that features a benzyl group, a tert-butylperoxy group, and an aminoethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol typically involves the reaction of benzylamine with tert-butyl hydroperoxide and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction temperature is usually maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and high yield. The purity of the final product is often enhanced through purification techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxy group can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form simpler alcohols and amines.
Substitution: The benzyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Products include various peroxides and alcohols.
Reduction: Products include simpler alcohols and amines.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its role as a radical initiator.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of 2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol involves the generation of free radicals through the decomposition of the tert-butylperoxy group. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N-methylethanolamine: Similar structure but lacks the tert-butylperoxy group.
tert-Butyl peroxybenzoate: Contains a tert-butylperoxy group but different overall structure.
2-Benzylaminoethanol: Similar backbone but different substituents
Uniqueness
2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol is unique due to the presence of both a benzyl group and a tert-butylperoxy group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring radical initiation and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
825636-33-7 |
---|---|
Molekularformel |
C14H23NO3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
2-[benzyl(tert-butylperoxymethyl)amino]ethanol |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-17-12-15(9-10-16)11-13-7-5-4-6-8-13/h4-8,16H,9-12H2,1-3H3 |
InChI-Schlüssel |
OUQYPWKXMXYSOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOCN(CCO)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.